molecular formula C14H10N2 B11816566 6-Phenylcinnoline

6-Phenylcinnoline

Cat. No.: B11816566
M. Wt: 206.24 g/mol
InChI Key: WWFLVMNMSQBPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylcinnoline is an organic compound with the molecular formula C14H10N2. It belongs to the cinnoline family, which is a group of heterocyclic compounds containing a benzene ring fused to a pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Phenylcinnoline can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzophenone with hydrazine hydrate under acidic conditions. Another method includes the reaction of phenylhydrazine with cinnamic acid derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-Phenylcinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Phenylcinnoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenylcinnoline involves its interaction with various molecular targets. In medicinal applications, it can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its antibacterial and antifungal activities .

Comparison with Similar Compounds

Uniqueness: 6-Phenylcinnoline stands out due to its unique combination of a phenyl group and a cinnoline ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H10N2

Molecular Weight

206.24 g/mol

IUPAC Name

6-phenylcinnoline

InChI

InChI=1S/C14H10N2/c1-2-4-11(5-3-1)12-6-7-14-13(10-12)8-9-15-16-14/h1-10H

InChI Key

WWFLVMNMSQBPFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.